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Compound of Interest |

Chloromethyl morpholine-4-
Compound Name:
carboxylate
CAS No.: 93765-68-5
Cat. No.: B3038951

Executive Summary & Compound Identity

Chloromethyl morpholine-4-carboxylate is a specialized carbamate reagent widely utilized in
medicinal chemistry to generate N-acyloxymethyl prodrugs.[1] By introducing a morpholine-4-
carbonyl-oxymethylene moiety, it improves the solubility and metabolic stability of parent drugs
(e.g., amines, alcohols, and carboxylic acids).

This guide provides a definitive reference for the structural validation of this compound using
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry
(MS).[1]
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Parameter Detail

IUPAC Name Chloromethyl morpholine-4-carboxylate

CAS Registry Number 93765-68-5

Molecular Formula CeH10CINOs

Molecular Weight 179.60 g/mol

SMILES C1COCCN1C(=0)occl

Appearance Colorless to light yellow liquid/oil

Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Synthesis & Sample Preparation Context

Understanding the synthesis route is essential for interpreting spectral impurities.[1] The

standard preparation involves the nucleophilic attack of morpholine on chloromethyl

chloroformate.[1]

Reaction Scheme

The synthesis proceeds via the elimination of HCI.[1] Residual triethylamine hydrochloride
(EtsN[1]-HCI) or unreacted chloromethyl chloroformate are common impurities to watch for in

the spectral data.[1]
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Figure 1: Synthesis pathway for Chloromethyl morpholine-4-carboxylate via chloromethyl
chloroformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct deshielding of the chloromethyl protons
and the broadening of the morpholine ring protons due to restricted rotation around the
carbamate (N-C=0) bond.[1]

1H NMR Data (500 MHz, CDCJs)

Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(3, ppm) Insight

Highly
deshielded
methylene

5.80 Singlet (s) 2H -OCH2CI between Oxygen
and Chlorine.[2]
Key diagnostic

peak.

Protons adjacent
3.64-3.74 Multiplet (m) 4H -OCHz- (Ring) to the morpholine
ether oxygen.[1]

Protons adjacent

to the carbamate

nitrogen.
Broad Singlet (br ) Broadened due
3.52 4H -NCHz2- (Ring) _
S) to rotameric

exchange at the

amide-like bond.

[1]

Note on Rotamers: The carbamate nitrogen possesses partial double-bond character (N-C=0
resonance), creating a barrier to rotation.[1] At room temperature, the N-CHz protons often
appear as a broad singlet or two unresolved broad humps.[1] Sharpening of these signals can
be achieved by high-temperature NMR (e.g., at 50°C).[1]
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13C NMR Prediction (125 MHz, CDCIs)

e 153.0 ppm (C=0): The carbonyl carbon of the carbamate.[1]

e 72.5 ppm (-OCH2CI): The chloromethyl carbon, deshielded by two electronegative atoms (O
and CI).[1]

e 66.2 ppm (-OCHz2- Ring): Morpholine ether carbons.[1]

e 44.5/45.8 ppm (-NCH2- Ring): Morpholine nitrogen carbons (often split into two signals due
to restricted rotation).[1]

Mass Spectrometry (MS)

Mass spectrometry analysis is critical for confirming the presence of the chlorine isotope
pattern and the stability of the carbamate linkage.[1]

Fragmentation Pathway

The fragmentation logic follows the cleavage of the labile ester and carbamate bonds.[1]

Molecular lon [M+H]+
m/z 180 / 182 (3:1)

- OCH2ClI

Morpholine-Carbonyl
[O(CH2CH2)2N-CO]+
m/z 114

Loss of Cl
[M-CI]+ m/z 144

Morpholine Cation
[C4HBNO]+
m/z 86
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Figure 2: Proposed ESI-MS fragmentation pathway for Chloromethyl morpholine-4-
carboxylate.

Key MS Signals (ESI+)

m/z (approx) Identity Interpretation

Protonated molecular ion.[1]

Displays characteristic 3:1

180.0/182.0 [M+H]*+ ) ) ]
intensity ratio due to 35CI/37Cl
isotopes.[1]
Loss of chlorine radical/atom;
144.0 [M-CI]*

indicates labile C-Cl bond.[1]

Acylium ion (Morpholine-CO%).
1141 [M-OCH:CI]* [1] Stable fragment confirming
the carbamate core.[1]

Protonated morpholine ring,

86.1 [Morpholine+H]* formed after decarboxylation.

[1]

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of functional groups, particularly the carbamate
carbonyl and the alkyl chloride.[1]

Diagnostic Bands (Neat/ATR)
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Wavenumber (cm~?) Vibration Mode Description

Strong, sharp band
1715-1735 v(C=0) Stretch characteristic of the carbamate

ester carbonyl.

Strong "C-O-C" asymmetric

1220 - 1260 v(C-0O) Stretch _
stretch of the ester linkage.
Characteristic stretch of the
1110 - 1130 v(C-O-C) Ether _ _
morpholine ether ring.
Moderate to strong band
700 — 750 v(C-Cl) Stretch indicating the chloromethyl
group.[1]
Aliphatic C-H stretching from
2850 — 2960 v(C-H) Stretch o
the morpholine ring.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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